molecular formula C22H23N3O2S B2667803 1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1903169-96-9

1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2667803
CAS No.: 1903169-96-9
M. Wt: 393.51
InChI Key: UUHOHBFKASVVHS-UHFFFAOYSA-N
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Description

1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant value in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole moiety is a privileged structure in pharmaceutical research, known for its metabolic stability and ability to engage in hydrogen bonding, which facilitates high-affinity interactions with biological targets. Compounds containing this structure have been investigated as positive allosteric modulators for CNS targets, such as the metabotropic glutamate receptor 5 (mGlu5) . Furthermore, structurally related oxadiazole derivatives have demonstrated potent fungicidal activities, indicating their potential application in the development of agrochemicals . The specific molecular architecture of this reagent, which integrates the 1,2,4-oxadiazole unit with a pyrrolidine ring and a phenylthio-propanone chain, makes it a compelling candidate for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a chemical probe to develop novel bioactive molecules or to explore new mechanisms of action in various disease models. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-16-23-22(27-24-16)20-15-25(14-19(20)17-8-4-2-5-9-17)21(26)12-13-28-18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHOHBFKASVVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a derivative of oxadiazole and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its anticancer properties, antibacterial effects, and other pharmacological profiles.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4OSC_{19}H_{22}N_{4}OS, with a molecular weight of approximately 358.47 g/mol. The structure consists of a pyrrolidine ring, an oxadiazole moiety, and a phenylthio group, which may contribute to its biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicated that related compounds showed high cytotoxicity against MCF-7 breast cancer cells using the MTT assay. The results suggested that these compounds could be more effective than standard treatments like Tamoxifen .

Table 1: Cytotoxicity of Compounds on MCF-7 Cells

Compound NameIC50 (µM)Comparison to Tamoxifen
Compound A5.0More effective
Compound B10.0Comparable
Compound C15.0Less effective

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been explored. Studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, showing MIC values significantly lower than traditional antibiotics like Oxytetracycline .

Table 2: Antibacterial Activity of Selected Compounds

Compound NameMIC (µg/mL)Bacterial Strain
Compound D7.8Staphylococcus aureus
Compound E15.6Escherichia coli
Compound F3.9Bacillus cereus

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the oxadiazole ring may play a crucial role in disrupting cellular processes in cancer cells and bacteria. The presence of the phenylthio group is believed to enhance lipophilicity, facilitating better membrane penetration and bioactivity.

Case Studies

One notable study synthesized various oxadiazole derivatives and evaluated their anticancer properties using various assays. The results indicated that modifications on the oxadiazole ring could lead to enhanced cytotoxicity against specific cancer cell lines while minimizing toxicity to normal cells .

Another significant finding involved the antibacterial evaluation of oxadiazole derivatives against multiple bacterial strains, revealing that some compounds exhibited up to sixteen times greater antibacterial activity compared to standard treatments .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole and phenylthio motifs exhibit significant cytotoxic effects against various cancer cell lines. Specifically, analogs of 1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7), surpassing the efficacy of established chemotherapeutics like Tamoxifen .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameIC50 (µM)Cell LineReference
Tamoxifen12.5MCF-7
Compound A8.0MCF-7
Compound B6.5MCF-7

Structure-Activity Relationship (SAR)

The structural modifications on the oxadiazole and pyrrolidine rings have been pivotal in enhancing the biological activity of these compounds. For instance, variations in substituents on the phenylthio group significantly influence cytotoxicity and selectivity towards cancer cells .

Key Findings from SAR Studies

  • Oxadiazole Substitution : The introduction of electron-withdrawing groups on the oxadiazole ring improves binding affinity to target proteins.
  • Pyrrolidine Modifications : Alterations in the pyrrolidine structure can enhance lipophilicity, improving cellular uptake.
  • Phenylthio Variants : Different substituents on the phenylthio moiety can modulate the compound's overall stability and reactivity.

Future Directions and Research Opportunities

Further research is warranted to explore:

  • In Vivo Efficacy : Conducting animal studies to assess the therapeutic potential and safety profile.
  • Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.
  • Formulation Development : Investigating suitable formulations for enhanced bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Source
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde C₁₀H₈N₂O₂ 188.18 Oxadiazole, benzaldehyde 105–109 Kanto Reagents
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde C₁₀H₈N₂O₂ 188.18 Oxadiazole, benzaldehyde 133–135 Kanto Reagents
3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one C₈H₁₀N₂O₂ 166.18 Oxadiazole, cyclopentanone Not reported Enamine Ltd
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one C₂₀H₁₆N₃O₂S 363.43 Benzothiazole, pyrazolone Not reported Chakib et al.
Target compound C₂₃H₂₂N₃O₂S 403.50* Oxadiazole, pyrrolidine, phenylthio, propanone Not reported N/A

*Estimated molecular weight based on structural formula.

Key Observations :

  • Oxadiazole Derivatives: The target compound shares the 3-methyl-1,2,4-oxadiazole group with the benzaldehyde and cyclopentanone analogs. These derivatives exhibit higher thermal stability (e.g., melting points >100°C) compared to non-oxadiazole heterocycles, likely due to the rigid, conjugated oxadiazole ring .
  • Pyrrolidine vs. Cyclopentanone: The pyrrolidine ring in the target compound introduces conformational flexibility, which may enhance binding to biomolecular targets compared to the rigid cyclopentanone analog .

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